Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-
CAS No.: 4793-73-1
Cat. No.: VC17007838
Molecular Formula: C7H8ClN3O4S
Molecular Weight: 265.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4793-73-1 |
|---|---|
| Molecular Formula | C7H8ClN3O4S |
| Molecular Weight | 265.68 g/mol |
| IUPAC Name | 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15) |
| Standard InChI Key | WMMMACHQLMVPEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid, reflecting its substitution pattern:
-
A chlorine atom at position 4.
-
A hydrazine group (-NH-NH) at position 2.
-
A sulfamoyl group (-SO-NH) at position 5.
-
A carboxylic acid group (-COOH) at position 1.
Its molecular formula is CHClNOS, with a molecular weight of 264.67 g/mol (calculated from atomic masses).
Structural Comparison to Related Compounds
This compound shares structural similarities with other sulfamoyl- and hydrazino-substituted benzoic acids:
-
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CID 12462572) : Replaces the hydrazino group with fluorine, yielding a molecular formula of CHClFNOS.
-
2-Hydrazinyl-5-sulfobenzoic acid (CID 117760) : Lacks the chlorine and sulfamoyl groups, featuring a sulfonic acid (-SOH) instead.
Synthesis and Derivatization Pathways
Synthesis of the Core Structure
The synthesis of 4-chloro-2-hydrazino-5-sulfamoylbenzoic acid likely involves sequential functionalization of the benzoic acid backbone:
-
Chlorination: Introduction of chlorine at position 4 via electrophilic substitution .
-
Sulfamoylation: Reaction with sulfamoyl chloride (HN-SOCl) to install the sulfamoyl group at position 5 .
-
Hydrazination: Substitution at position 2 using hydrazine (NH-NH) under basic conditions .
Derivative Formation
This compound serves as a precursor for pharmacologically active molecules:
-
Schiff Bases: Condensation of the hydrazino group with carbonyl compounds (e.g., aldehydes/ketones) forms imine linkages, enhancing metal-chelating properties .
-
Coordination Complexes: The sulfamoyl and hydrazino groups act as ligands for transition metals (e.g., Zn, Cu), potentially yielding antimicrobial agents .
Physicochemical Properties
Solubility and Stability
-
Solubility: Polar functional groups (sulfamoyl, carboxylic acid) confer solubility in aqueous buffers (pH > 4) and polar solvents like DMSO. Limited solubility in nonpolar solvents (logP ≈ 0.7) .
-
Stability: Susceptible to hydrolysis under acidic conditions due to the hydrazino group. Storage at -20°C in inert atmospheres is recommended.
Spectroscopic Characteristics
-
IR Spectroscopy: Key absorption bands include:
-
NMR: H NMR signals for aromatic protons appear as doublets (δ 7.2–8.1 ppm), while hydrazino protons resonate at δ 4.5–5.0 ppm .
Biological Activity and Applications
Enzyme Inhibition
Sulfamoyl-containing compounds are known inhibitors of carbonic anhydrase and cholinesterase :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume